molecular formula C20H21F3O5S B1667812 BAY 38-7271 CAS No. 212188-60-8

BAY 38-7271

カタログ番号: B1667812
CAS番号: 212188-60-8
分子量: 430.4 g/mol
InChIキー: XJURALZPEJKKOV-CQSZACIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY 38-7271 is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a butanesulfonic acid moiety, and an indene derivative, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BAY 38-7271 typically involves multiple steps, including the formation of the trifluoromethyl group and the esterification of the butanesulfonic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

BAY 38-7271 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and the ester moiety can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

Neuroprotective Effects

BAY 38-7271 has demonstrated significant neuroprotective efficacy in various experimental models of brain injury:

  • Traumatic Brain Injury Models :
    • In studies involving rat models of acute subdural hematoma, this compound was shown to reduce infarct volume significantly. For instance, a dose of 0.1 µg/kg resulted in a 65% reduction in infarct volume when administered immediately post-injury .
    • The compound also exhibited neuroprotective effects when given as a delayed infusion (up to 5 hours post-injury), with notable reductions in brain edema and intracranial pressure .
  • Middle Cerebral Artery Occlusion (MCAO) :
    • This compound was effective in models of both transient and permanent MCAO, demonstrating pronounced neuroprotection in the cerebral cortex (91% reduction at 1 ng/kg/h) and striatum (53% at 10 ng/kg/h) .

Analgesic Properties

The analgesic effects of this compound have been explored, particularly in the context of neuropathic pain models. Its efficacy as a pain reliever stems from its action on cannabinoid receptors, which are known to modulate pain pathways.

Pharmacokinetics

This compound has been characterized through various pharmacokinetic studies:

  • It has shown favorable pharmacokinetic profiles with low toxicity levels during acute and subacute studies in animal models and human volunteers .
  • The therapeutic window appears to be broad, allowing for effective dosing without significant side effects typically associated with cannabinoid use.

Potential Clinical Applications

This compound's promising results in preclinical studies have led to considerations for clinical applications:

  • Traumatic Brain Injury : Given its neuroprotective properties, this compound is being investigated as a potential treatment for TBI, where timely intervention can mitigate damage.
  • Cerebral Ischemia : Its efficacy in reducing brain edema suggests potential applications in other forms of cerebral ischemia, where rapid treatment is critical.

Case Study Summaries

StudyModelFindings
Mauler et al., 2003Rat TBI ModelSignificant reduction in infarct volume (up to 65%) with immediate administration; effective even with delayed treatment .
Pharmacokinetic StudyHuman VolunteersSafe administration via intravenous infusion; well-tolerated with minimal side effects reported .
MCAO StudiesRat ModelsDemonstrated high efficacy in neuroprotection across various doses; particularly effective at low doses .

作用機序

The mechanism of action of BAY 38-7271 involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the ester moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

  • 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Uniqueness

BAY 38-7271 is unique due to its specific combination of functional groups and its indene derivative structure

生物活性

BAY 38-7271 is a novel cannabinoid receptor agonist that has garnered significant attention for its neuroprotective properties, particularly in the context of traumatic brain injury (TBI). It selectively targets cannabinoid receptors CB1 and CB2, demonstrating a potent pharmacological profile that suggests potential therapeutic applications in neurological conditions.

This compound operates primarily through the activation of cannabinoid receptors, which are known to modulate various neuroprotective pathways. The compound has been shown to:

  • Reduce Neuroinflammation : Activation of CB receptors leads to decreased release of pro-inflammatory cytokines, which can exacerbate neuronal damage following injury.
  • Inhibit Excitotoxicity : By modulating calcium influx and glutamate release, this compound helps protect neurons from excitotoxic damage, a common pathway in TBI.
  • Promote Neurogenesis : Cannabinoid receptor activation has been linked to enhanced neurogenesis, potentially aiding recovery post-injury.

Efficacy in Animal Models

Research indicates that this compound exhibits strong neuroprotective effects in various animal models of brain injury. Key findings include:

  • Traumatic Brain Injury (TBI) : In a rat model of acute subdural hematoma, this compound was administered immediately post-injury, resulting in a 65% reduction in infarct volume at doses of 0.1 µg/kg. Even with delayed administration, significant neuroprotection was observed (49% reduction at 1.0 µg/kg/h) .
  • Cerebral Ischemia : In models of transient middle cerebral artery occlusion (tMCA-O), this compound demonstrated pronounced neuroprotective efficacy with reductions in infarct size (91% at 1 ng/kg/h) and intracranial pressure (28% at 250 ng/kg/h) .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable characteristics for therapeutic use:

  • Brain Penetration : Compared to other cannabinoid agonists, this compound exhibits limited brain penetration, which may reduce unwanted central nervous system side effects while retaining peripheral efficacy .
  • Bioavailability : Studies indicate that the compound maintains effective plasma concentrations over time, supporting its use in sustained therapeutic regimens .

Comparative Biological Activity Table

Study TypeModelDose/ConcentrationOutcome
TBI ModelRat SDH0.1 µg/kg (1h infusion)65% reduction in infarct volume
TBI ModelRat SDH10 µg/kg (15 min infusion)53% reduction in infarct volume
Ischemia ModelRat tMCA-O1 ng/kg/h91% reduction in infarct size
Intracranial PressureRat SDH250 ng/kg/h28% reduction in intracranial pressure
Brain Water ContentRat SDH250 ng/kg/h20% reduction in brain water content

Case Studies and Clinical Implications

Several studies have highlighted the potential clinical implications of this compound:

  • Neuroprotection Post-Injury : The compound's ability to significantly reduce brain edema and improve functional outcomes post-TBI suggests it could be an effective treatment option for acute brain injuries.
  • Chronic Pain Management : Given its selective action on peripheral receptors, this compound may also be explored for managing chronic pain conditions without the cognitive side effects typically associated with central cannabinoid receptor agonists .

特性

IUPAC Name

[3-[[(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-inden-4-yl]oxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3O5S/c21-20(22,23)8-3-9-29(25,26)28-17-6-2-5-16(12-17)27-19-7-1-4-15-10-14(13-24)11-18(15)19/h1-2,4-7,12,14,24H,3,8-11,13H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJURALZPEJKKOV-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CC2=C1C=CC=C2OC3=CC(=CC=C3)OS(=O)(=O)CCCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010009
Record name 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212188-60-8
Record name 3-[[(2R)-2,3-Dihydro-2-(hydroxymethyl)-1H-inden-4-yl]oxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212188-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-38-7271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212188608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanesulfonic acid, 4,4,4-trifluoro-, 3-(((2R)-2,3-dihydro-2-(hydroxymethyl)-1H-inden-4-yl)oxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KN-387271
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRX4T6TMUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY 38-7271
Reactant of Route 2
Reactant of Route 2
BAY 38-7271
Reactant of Route 3
Reactant of Route 3
BAY 38-7271
Reactant of Route 4
Reactant of Route 4
BAY 38-7271
Reactant of Route 5
BAY 38-7271
Reactant of Route 6
Reactant of Route 6
BAY 38-7271

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。